molecular formula C23H24N2O6S B3479497 N~2~-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)glycinamide CAS No. 6174-40-9

N~2~-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)glycinamide

Cat. No.: B3479497
CAS No.: 6174-40-9
M. Wt: 456.5 g/mol
InChI Key: BIRPIAWEJOHUBN-UHFFFAOYSA-N
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Description

N~2~-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)glycinamide is a complex organic compound characterized by the presence of benzenesulfonyl, dimethoxyphenyl, and methoxyphenyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)glycinamide typically involves multi-step organic reactions. One common approach is the reaction of benzenesulfonyl chloride with 2,4-dimethoxyaniline to form N-(2,4-dimethoxyphenyl)benzenesulfonamide. This intermediate is then reacted with 3-methoxyphenylglycine under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N~2~-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N2-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or enzymes. The methoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The glycinamide backbone may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)glycinamide
  • N~2~-(Benzenesulfonyl)-N-(3-methoxyphenyl)glycinamide
  • N~2~-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide

Uniqueness

N~2~-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)glycinamide is unique due to the presence of both 2,4-dimethoxyphenyl and 3-methoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these groups with the benzenesulfonyl and glycinamide moieties enhances the compound’s versatility in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S/c1-29-18-9-7-8-17(14-18)25(32(27,28)20-10-5-4-6-11-20)16-23(26)24-21-13-12-19(30-2)15-22(21)31-3/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRPIAWEJOHUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360944
Record name N~2~-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6174-40-9
Record name N~2~-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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